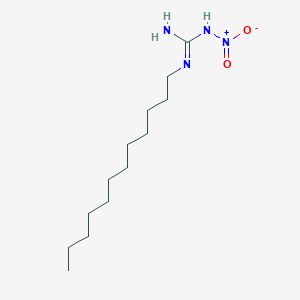
Guanidine, 3-dodecyl-1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 3-dodecyl-1-nitro- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Biochemische Und Physiologische Effekte
Studies have shown that guanidine, 3-dodecyl-1-nitro- can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. Additionally, guanidine, 3-dodecyl-1-nitro- has been shown to inhibit the activity of various kinases, including protein kinase C and casein kinase II. These effects can lead to the modulation of various signaling pathways, which can have therapeutic implications.
Vorteile Und Einschränkungen Für Laborexperimente
Guanidine, 3-dodecyl-1-nitro- has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes, which can be useful in studying various biochemical pathways. Additionally, this compound has a relatively long half-life, which can be useful in studying its effects over time. However, one of the limitations is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of guanidine, 3-dodecyl-1-nitro-. One of the directions is the development of new analogs that have improved specificity and efficacy. Additionally, the study of the compound's effects on various biochemical pathways can lead to the development of new therapeutic targets. Finally, the study of the compound's toxicity can lead to the development of new safety guidelines for its use in lab experiments.
Conclusion:
Guanidine, 3-dodecyl-1-nitro- is a chemical compound that has potential applications in various scientific research fields, including biochemistry, pharmacology, and drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this field can lead to the development of new therapeutic targets and safety guidelines for its use in lab experiments.
Synthesemethoden
Guanidine, 3-dodecyl-1-nitro- is synthesized using a specific method that involves the reaction of guanidine with dodecyl bromide and sodium nitrite. The reaction produces a yellowish-orange solid that is purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Guanidine, 3-dodecyl-1-nitro- has potential applications in various scientific research fields, including biochemistry, pharmacology, and drug development. This compound has been studied extensively for its mechanism of action, which involves the inhibition of various enzymes, including proteases and kinases. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic implications.
Eigenschaften
CAS-Nummer |
101517-06-0 |
|---|---|
Produktname |
Guanidine, 3-dodecyl-1-nitro- |
Molekularformel |
C13H28N4O2 |
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
2-dodecyl-1-nitroguanidine |
InChI |
InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |
InChI-Schlüssel |
WSWZXMIHHIYAMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Andere CAS-Nummern |
101517-06-0 |
Synonyme |
2-dodecyl-1-nitro-guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



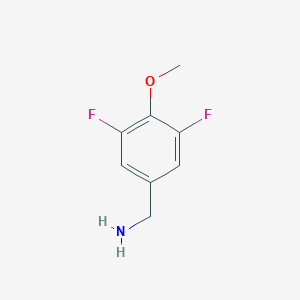
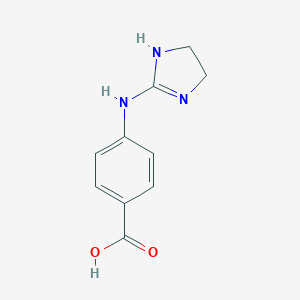

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
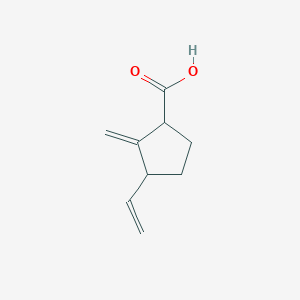


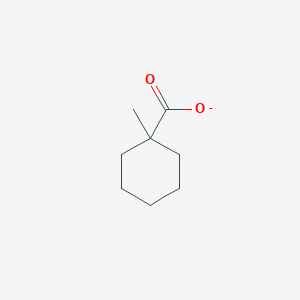
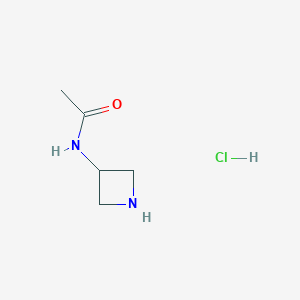

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)

